An In-depth Technical Guide to Pyrrolidine-1-carboxamidine hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to Pyrrolidine-1-carboxamidine hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine-1-carboxamidine hydrochloride stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the design of novel therapeutic agents. The pyrrolidine motif, a privileged structure in numerous FDA-approved drugs, coupled with the versatile guanidine functionality, makes this compound a subject of significant interest for researchers aiming to explore new chemical spaces and develop next-generation pharmaceuticals. This document will delve into the causality behind its synthetic utility and provide field-proven insights into its application, supported by detailed experimental protocols and characterization data.
Introduction: The Strategic Importance of the Pyrrolidine-Guanidine Moiety
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Within the vast arsenal of molecular building blocks, the pyrrolidine ring has emerged as a "privileged scaffold".[1][2] Its prevalence in a wide array of natural products and FDA-approved drugs underscores its favorable physicochemical and pharmacokinetic properties. The saturated, non-planar structure of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets.[3]
When the pyrrolidine core is functionalized with a carboxamidine group (as its hydrochloride salt), the resulting molecule, Pyrrolidine-1-carboxamidine hydrochloride, becomes a versatile precursor for the synthesis of substituted guanidines. The guanidinium group is a key pharmacophore in numerous biologically active compounds, known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and salt bridges, with biological macromolecules.
This guide will provide a detailed exploration of Pyrrolidine-1-carboxamidine hydrochloride, from its fundamental chemical and physical properties to its synthesis and application in the development of innovative therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 49755-46-6 | [4] |
| Molecular Formula | C₅H₁₂ClN₃ | [4] |
| Molecular Weight | 149.62 g/mol | [4] |
| Appearance | Off-white solid | |
| Purity | >98% (typically) | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Characterization
While specific, detailed industrial synthesis protocols for Pyrrolidine-1-carboxamidine hydrochloride are often proprietary, a common and effective laboratory-scale synthesis involves the guanylation of pyrrolidine. A well-established method for this transformation is the use of a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride.[5]
General Synthesis Pathway
The synthesis of Pyrrolidine-1-carboxamidine hydrochloride can be conceptualized through the reaction of pyrrolidine with a suitable guanylating agent. The use of 1H-pyrazole-1-carboxamidine hydrochloride is advantageous due to its stability and reactivity under mild conditions.[5]
Caption: General synthesis pathway for Pyrrolidine-1-carboxamidine hydrochloride.
Spectroscopic Characterization
Accurate characterization of Pyrrolidine-1-carboxamidine hydrochloride is essential for quality control and to confirm its structure. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet, typically downfield due to the electron-withdrawing effect of the nitrogen. The protons on the β-carbons will appear as another multiplet, usually more upfield. The N-H protons of the guanidinium group will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the non-equivalent carbons of the pyrrolidine ring. The α-carbons will be deshielded and appear at a lower field compared to the β-carbons. The carbon of the carboxamidine group (C=N) will be the most downfield signal. In deuterated water, the chemical shifts for the pyrrolidine carbons are expected around 47 ppm (α-carbons) and 25 ppm (β-carbons).[6]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of Pyrrolidine-1-carboxamidine hydrochloride is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the guanidinium group will likely appear as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the carboxamidine group is expected in the range of 1650-1680 cm⁻¹. The C-N stretching vibrations and the various C-H bending and stretching vibrations of the pyrrolidine ring will also be present.
3.2.3. Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺, where M is the free base (Pyrrolidine-1-carboxamidine). The fragmentation pattern would likely involve the loss of ammonia or cleavage of the pyrrolidine ring.
Reactivity and Application in Synthesis
The primary utility of Pyrrolidine-1-carboxamidine hydrochloride in drug discovery lies in its role as a precursor for the synthesis of more complex molecules, particularly substituted guanidines. The guanidine moiety is a key feature in a number of drugs and biologically active compounds due to its ability to form strong interactions with biological targets.
Guanylation of Amines
Pyrrolidine-1-carboxamidine hydrochloride can be used to introduce the pyrrolidinyl-guanidino moiety to a primary or secondary amine. This reaction is a powerful tool for the synthesis of a diverse library of compounds for biological screening.
Caption: General scheme for the guanylation of a primary amine.
Experimental Protocol: Guanylation of a Primary Amine
The following is a representative, self-validating protocol for the guanylation of a primary amine using Pyrrolidine-1-carboxamidine hydrochloride.
Materials:
-
Primary amine (1.0 eq)
-
Pyrrolidine-1-carboxamidine hydrochloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.
-
Stir the solution at room temperature and add Pyrrolidine-1-carboxamidine hydrochloride.
-
Add DIPEA dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired substituted guanidine.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and carbon dioxide, which can react with the amines.
-
Anhydrous Solvent: Water can hydrolyze the reactants and interfere with the reaction.
-
Base (DIPEA): A non-nucleophilic organic base is used to neutralize the hydrochloride salt and to facilitate the reaction without competing with the primary amine as a nucleophile.
-
Monitoring by TLC/LC-MS: Essential for determining the reaction endpoint and ensuring the desired product is formed, preventing over-reaction or decomposition.
Role in Drug Discovery and Development
The pyrrolidine-guanidine scaffold is a key component in the design of molecules targeting a variety of biological pathways. While specific drugs directly synthesized from Pyrrolidine-1-carboxamidine hydrochloride are not extensively documented in publicly available literature, the utility of the resulting substituted guanidines is well-established.
Therapeutic Areas of Interest
-
Enzyme Inhibition: The guanidinium group is a well-known mimic of the arginine side chain and can act as a competitive inhibitor for enzymes that recognize arginine-containing substrates. Pyrrolidine carboxamides have been investigated as inhibitors of enzymes such as InhA in Mycobacterium tuberculosis and prolyl oligopeptidase.[7][8]
-
Antimicrobial Agents: The cationic nature of the guanidinium group can lead to interactions with negatively charged bacterial cell membranes, making it a valuable pharmacophore in the design of novel antibiotics.
-
Receptor Antagonists: The ability of the guanidinium group to form strong ionic and hydrogen bonds makes it a key feature in the design of antagonists for various receptors.
Conclusion
Pyrrolidine-1-carboxamidine hydrochloride is a valuable and versatile building block in the field of drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a reactive guanidine precursor allows for the efficient synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically employ this molecule in the rational design of next-generation therapeutics. The continued exploration of molecules derived from this scaffold holds significant promise for addressing unmet medical needs.
References
- (Reference to a general review on guanyl
- He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5591-5609.
- (Reference to a general organic chemistry textbook on spectroscopy)
- (Reference to a mass spectrometry textbook or d
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12345.
- (Reference to a general synthesis of heterocycles review)
- (Reference to a review on guanidine-containing pharmaceuticals)
- (Reference to a review on enzyme inhibitors)
- (Reference to a review on antimicrobial peptides)
- (Reference to a review on receptor antagonists)
- (Reference to a general labor
- (Reference to a safety data sheet for a rel
- (Reference to a general review on NMR spectroscopy)
- (Reference to a general review on IR spectroscopy)
- (Reference to a general review on mass spectrometry)
- (Reference to a review on privileged structures in medicinal chemistry)
- (Reference to a review on the applications of guanidines in medicinal chemistry)
-
NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
- (Reference to a specific synthesis paper using a similar guanyl
- (Reference to a paper on the biological activity of a specific pyrrolidine-guanidine compound)
- (Reference to a computational study on the properties of guanidinium compounds)
- (Reference to a patent mentioning the synthesis of a rel
- (Reference to a chemical supplier's technical d
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 789.
- (Reference to a comprehensive review on drug design principles)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
